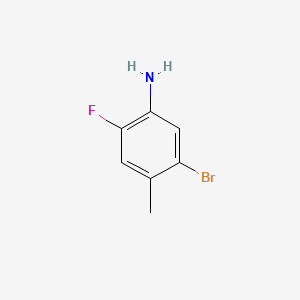

5-Bromo-2-fluoro-4-methylaniline

描述

Significance in Advanced Organic Synthesis and Drug Discovery

The structural features of 5-Bromo-2-fluoro-4-methylaniline make it a significant building block in both advanced organic synthesis and the quest for new therapeutic agents. Its utility stems from the multiple reactive sites available for chemical modification. The bromine atom, for instance, is particularly amenable to participation in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, which are fundamental methods for forming carbon-carbon bonds.

In the realm of drug discovery, this compound has been identified as a key reagent in the synthesis of pan-RAF inhibitors. chemicalbook.com These inhibitors are a class of targeted therapy drugs investigated for their potential in treating various cancers. chemicalbook.com The ability to use this compound as a starting material or intermediate allows for the systematic development of complex molecules with potential biological activity. The presence of halogen atoms can also be crucial for modulating a drug's binding affinity and selectivity for its biological target. ossila.comacs.org

The compound's reactivity profile allows for its incorporation into larger, more complex molecules. The amino group can be functionalized, and the halogen atoms can be replaced through nucleophilic substitution reactions, offering multiple pathways for synthetic diversification. cymitquimica.com

Overview of Halogenated Aniline (B41778) Scaffolds in Modern Chemistry

Aniline and its derivatives are considered privileged scaffolds in medicinal chemistry due to their inherent biological activity and the relative ease with which they can be functionalized. nih.gov The introduction of halogen atoms onto the aniline framework—a strategy known as halogenation—is a widely employed tactic in modern synthetic and medicinal chemistry to enhance the biological activity and physical properties of organic compounds. nih.govresearchgate.net

Historically, halogenated anilines found use in the dye industry, but their application has since expanded dramatically into pharmaceutical development, materials science, and catalysis. Halogenation can profoundly influence a molecule's characteristics. For example, adding halogens can improve a compound's potency against drug-resistant pathogens. nih.gov The type of halogen and its position on the aromatic ring are critical factors that chemists manipulate to fine-tune a molecule's properties. oup.com

The utility of halogenated compounds is so significant that considerable research is dedicated to developing new and milder methods for their synthesis. researchgate.net The bromine atom in bromoarenes is often more reactive in cross-coupling reactions than chlorine, and it can form stronger halogen bonds, which is an advantageous feature in drug design. acs.orgrsc.org Consequently, halogenated anilines, including multi-halogenated derivatives, are viewed as valuable intermediates for creating structurally complex and medicinally relevant molecules. rsc.org

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPENPNZYTNWJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674746 | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945244-29-1 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945244-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Utilization

General Approaches to the Synthesis of Halogenated Methylanilines

The synthesis of halogenated anilines, such as 5-bromo-2-fluoro-4-methylaniline, often involves multi-step sequences that require careful control over the introduction of each substituent to achieve the desired isomer. uva.nlfigshare.comgctlc.orgtandfonline.com Key to these syntheses are methods for regioselective halogenation and the strategic use of precursor molecules.

Regioselective Bromination Protocols

The introduction of a bromine atom at a specific position on the aniline (B41778) ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring heavily influence the position of bromination.

One common strategy involves the bromination of 2-fluoro-4-methylaniline. To control the regioselectivity, the amine group is often first protected, for example, by acetylation to form 2-fluoro-4-methylacetanilide. The acetyl group directs the incoming electrophile, in this case, bromine, to the meta position (position 5). Subsequent deprotection via acidic hydrolysis regenerates the amine, yielding the desired this compound.

Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent. For instance, the bromination of 4-fluoro-2-methylaniline (B1329321) with NBS in acetonitrile (B52724) can yield the desired product. The methyl group at the 2-position can sterically hinder bromination at the adjacent ortho position, thereby favoring substitution at the 5-position. The use of reagents like sodium bisulfite can help to scavenge excess bromine and prevent the formation of di-brominated byproducts.

Mechanochemical methods, such as automated grinding with N-halosuccinimides in the presence of a grinding auxiliary like PEG-400, have also been explored for the halogenation of anilines. beilstein-journals.org This technique can offer good to excellent yields and high regioselectivity in a shorter reaction time. beilstein-journals.org

| Starting Material | Brominating Agent | Key Strategy | Reference |

|---|---|---|---|

| 2-Fluoro-4-methylaniline | Br₂/FeBr₃ | Amine protection (acetylation) to direct bromination | |

| 4-Fluoro-2-methylaniline | N-bromosuccinimide (NBS) | Steric hindrance from methyl group directs bromination | |

| Anilines | N-halosuccinimides (NXS) | Mechanochemical grinding with PEG-400 | beilstein-journals.org |

Introduction of Fluorine Substituents

The introduction of fluorine onto the aromatic ring can be achieved through various methods. One common approach is the use of fluorinating agents like Selectfluor. Another technique involves nucleophilic aromatic substitution, where a suitable leaving group is displaced by a fluoride (B91410) ion. The synthesis of fluorinated building blocks, which already contain the fluorine atom, is also a widely used strategy. tcichemicals.com

In the context of synthesizing this compound, a plausible route could involve the fluorination of a pre-brominated methylaniline derivative. However, the specific order of halogenation is crucial for achieving the desired isomer. smolecule.com

Multi-Step Synthesis from Precursor Aniline Derivatives

The synthesis of this compound is typically a multi-step process starting from simpler, commercially available anilines. uva.nlfigshare.comgctlc.orgtandfonline.com A common precursor is 4-methylaniline. The synthetic sequence often involves a series of protection, nitration, halogenation, reduction, and deprotection steps to introduce the substituents in the correct positions.

For example, a synthetic pathway could start with the acetylation of 4-methylaniline to protect the amino group. This is followed by nitration, where the nitro group is introduced at the 2-position. Subsequent diazotization and bromination can introduce the bromine atom. Finally, reduction of the nitro group to an amine and hydrolysis of the acetyl group would yield the target compound.

Considerations for Process Optimization in Halogenated Aniline Synthesis

Optimizing the synthesis of halogenated anilines is crucial for industrial applications to ensure high yields, purity, and cost-effectiveness. acs.org Key areas of focus include reaction conditions and strategies for controlling impurities.

Reaction Conditions and Parameter Influence on Yield

The yield of halogenated anilines is highly dependent on various reaction parameters, including temperature, solvent, and catalyst.

Temperature: Controlling the reaction temperature is critical to minimize the formation of byproducts. For instance, in the bromination of 2-fluoro-4-methylacetanilide, conducting the reaction at 25°C helps to reduce the formation of di-brominated impurities. In other halogenation reactions, lower temperatures, such as -10°C, are employed to enhance selectivity. nih.gov

Solvent: The choice of solvent can significantly impact the solubility of reagents and the regioselectivity of the reaction. Polar aprotic solvents like dichloromethane (B109758) (DCM) are often used in bromination reactions as they can enhance the solubility of bromine and improve regioselectivity.

Catalyst: Catalysts play a crucial role in many halogenation reactions. For example, Lewis acids like FeBr₃ are used to activate bromine for electrophilic aromatic substitution. In some cases, catalyst-free methods, such as mechanochemical grinding, have been developed. beilstein-journals.org The choice and loading of the catalyst can influence reaction rates and selectivity. acs.org

| Parameter | Influence on | Example | Reference |

|---|---|---|---|

| Temperature | Byproduct formation | Bromination at 25°C minimizes di-bromination | |

| Solvent | Solubility and regioselectivity | Dichloromethane enhances bromine solubility | |

| Catalyst | Reaction rate and selectivity | FeBr₃ activates bromine for electrophilic substitution |

Strategies for Purity Control and Byproduct Minimization

Achieving high purity is a primary goal in the synthesis of fine chemicals like this compound. Several strategies are employed to control the formation of byproducts and purify the final product.

Over-halogenation, which leads to the formation of di- or tri-halogenated products, is a common issue. beilstein-journals.org This can often be controlled by carefully managing the stoichiometry of the halogenating agent. beilstein-journals.org The use of quenching agents, such as sodium bisulfite, can also help to remove excess halogen and prevent further reaction.

Purification of the final product is typically achieved through techniques like column chromatography or recrystallization. For instance, column chromatography using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) solvent system can be used to achieve a purity of over 98%. Recrystallization is another effective method for obtaining high-purity crystalline products.

In industrial-scale production, process control is paramount. Continuous monitoring of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) allows for real-time adjustments to reaction conditions to maximize the yield of the desired product and minimize impurities. google.com The development of robust and scalable purification methods is also a key consideration for commercial synthesis. acs.orggoogle.comgoogle.com

Industrial Production Methodologies for Related Aromatic Amines

The industrial synthesis of complex aromatic amines, such as halogenated and alkylated anilines, is dominated by a few core, highly scalable chemical transformations. These methods are chosen for their efficiency, reliability, and economic viability. The primary routes involve the catalytic hydrogenation of corresponding nitroaromatics and the regioselective halogenation of aniline precursors. The choice of strategy often depends on the availability and cost of the starting materials.

Catalytic Hydrogenation of Substituted Nitroaromatics

The reduction of nitroaromatics is the most prevalent and economically significant method for the large-scale production of anilines. bohrium.commdpi.com This process is favored for its high efficiency and the general availability of nitroaromatic precursors, which are themselves produced through the nitration of benzene (B151609) derivatives. For a compound like this compound, the direct precursor would be 1-bromo-4-fluoro-2-methyl-5-nitrobenzene.

The primary industrial challenge in hydrogenating halogenated nitroaromatics is preventing hydrodehalogenation, where the halogen atoms (e.g., bromine, chlorine) are undesirably replaced by hydrogen. google.combohrium.com Significant research has focused on developing selective catalysts and optimizing reaction conditions to maximize the yield of the desired halogenated aniline.

Key aspects of this industrial process include:

Catalyst Systems: While various catalysts are effective, Raney nickel is frequently used in industrial settings for the hydrogenation of halogenated nitro compounds. google.comchemicalbook.com To suppress dehalogenation, inhibitors such as dicyandiamide (B1669379) are often added to the reaction mixture. google.com Other widely employed catalysts include platinum, palladium, and nickel supported on materials like silica or titania, which can enhance chemoselectivity. bohrium.combohrium.comresearchgate.net Non-noble metal catalysts based on iron and cobalt are also gaining traction as more cost-effective alternatives. unimi.itacs.org

Reaction Conditions: The process is typically carried out in batch autoclaves under hydrogen pressure. google.com Reaction temperatures for hydrogenating halogenated nitroaromatics are generally maintained between 50°C and 130°C, with hydrogen pressures ranging from 1 to 100 kg/cm ². google.com The use of solvents like methanol (B129727) is common. google.com Under optimal conditions, dehalogenated by-products can be reduced to less than 0.1%. google.com

Scalability: The catalytic hydrogenation process is highly scalable, with established procedures for producing metric-ton quantities of anilines. mdpi.com Continuous flow reactors are also used for large-scale production, offering better control over reaction parameters and improved safety. researchgate.net

Table 1: Industrial Catalytic Hydrogenation Systems for Halogenated Nitroaromatics

| Catalyst System | Support/Inhibitor | Typical Substrate | Key Process Conditions | Primary Advantage | Reference |

|---|---|---|---|---|---|

| Raney Nickel | Dicyandiamide (inhibitor) | Halogenated Aromatic Nitro Compound | 50-130°C, 1-100 kg/cm² H₂ | Suppresses dehalogenation, high purity product | google.com |

| Platinum (Pt) | Titanium Dioxide (TiO₂) | Substituted Nitroaromatics | High temperature reduction activation | Transforms non-selective metal into a highly chemoselective catalyst | bohrium.com |

| Palladium (Pd) | Silica (SiO₂) | p-Chloronitrobenzene | Varying Pd loading, Langmuir-Hinshelwood kinetics | High selectivity to p-chloroaniline by favoring nitro group adsorption | bohrium.com |

| Nickel (Ni) | Silica (SiO₂) | Nitrobenzene | 100-300°C, 1.5-22 bar H₂ (liquid phase) | Cost-effective commercial catalyst for large-scale production | researchgate.net |

Regioselective Halogenation of Aniline Derivatives

An alternative industrial strategy involves starting with a simpler aniline and introducing the required substituents, particularly halogens, through electrophilic aromatic substitution. For a target like this compound, a potential starting material could be 2-fluoro-4-methylaniline, which would then undergo bromination.

Direct halogenation of highly activated rings like anilines with elemental bromine (Br₂) often leads to over-halogenation, forming di- or tri-substituted products, which complicates purification and reduces yield on an industrial scale. researchgate.netallrounder.aiallen.in Therefore, industrial methods focus on achieving high regioselectivity.

Common industrial approaches include:

Amine Group Protection: A widely used technique to control reactivity is the temporary protection of the highly activating amino group. allrounder.ai The amine is first converted to an acetanilide (B955) by reaction with acetic anhydride. This amide is less activating than the free amine, allowing for a more controlled, selective monobromination at the desired position. The acetyl group is subsequently removed by hydrolysis to yield the final brominated aniline. allen.in

Modern Catalytic & Reagent Systems: To improve atom economy and reduce waste, modern methods for regioselective bromination have been developed. A practical and scalable procedure involves using sodium bromide (NaBr) as the bromine source with sodium persulfate (Na₂S₂O₈) as an oxidant, catalyzed by a small amount of copper sulfate (B86663) (CuSO₄·5H₂O). thieme-connect.com This method allows for the direct bromination of free anilines with good control. Other systems suitable for industrial use include using HBr with an oxidant like Selectfluor in water, which serves as a green solvent. researchgate.net

Table 2: Industrial Methodologies for Regioselective Bromination of Anilines

| Method | Reagents | Key Features | Typical Selectivity | Reference |

|---|---|---|---|---|

| Amine Protection/Deprotection | 1. Acetic Anhydride 2. Brominating Agent (e.g., Br₂) 3. Acid/Base Hydrolysis | Classic, reliable method to control reactivity and prevent polybromination. | High para-selectivity on acetanilide. | allrounder.aiallen.in |

| Copper-Catalyzed Oxidative Bromination | NaBr, Na₂S₂O₈, cat. CuSO₄ | Practical, scalable, uses readily available and inexpensive materials. | Good regioselectivity for ortho or para bromination depending on substrate. | thieme-connect.com |

| Aqueous HBr/Selectfluor System | HBr, Selectfluor | Metal-free, uses water as a solvent, highly efficient. | Exclusive para-bromination for unblocked substrates. | researchgate.net |

| Stabilized Bromine Chloride | Halide salt-stabilized BrCl | Highly regioselective monobromination for activated rings. | High para-selectivity. | google.com |

Synthesis of Fluorinated Aromatic Precursors

The introduction of fluorine into an aromatic ring presents unique challenges, and direct fluorination is rarely employed in large-scale industrial processes. Instead, the fluorine atom is typically introduced via nucleophilic aromatic substitution (SNAr) or by starting with an already fluorinated raw material. acs.orgalfa-chemistry.com

Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone of industrial fluoroaromatic chemistry. acs.org The process involves reacting an aryl chloride or a nitroarene, which must be activated by at least one strong electron-withdrawing group (like a nitro or cyano group), with a fluoride source such as potassium fluoride (KF) or anhydrous hydrogen fluoride (HF). acs.orggoogle.com For precursors to compounds like this compound, an industrial route might involve the SNAr fluorination of a corresponding dichlorotoluene derivative.

Schiemann Reaction: While a classic method, the Schiemann reaction, which proceeds through the thermal decomposition of a diazonium fluoroborate salt, is generally less favored for large-scale industrial production compared to SNAr due to potential yield and safety concerns, though patents for its use exist. google.com

Ultimately, the specific industrial route chosen for a complex aniline is a strategic decision based on a techno-economic analysis of available precursors, reaction efficiencies, and the capital cost of the required manufacturing equipment.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Fluoro 4 Methylaniline

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 5-bromo-2-fluoro-4-methylaniline is activated towards electrophilic attack by the strongly electron-donating amino group. However, the reactivity and regioselectivity of these reactions are modulated by the combined influence of all four substituents.

In electrophilic aromatic substitution, the existing groups on the aromatic ring determine the position of the incoming electrophile. The directing effects are a consequence of both inductive and resonance effects.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the electron density of the ring, particularly at the positions ortho and para to it. wikipedia.orgsavemyexams.com

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. savemyexams.com It donates electron density primarily through an inductive effect (+I) and hyperconjugation.

Fluorine (-F): Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). wikipedia.org For fluorine, the resonance effect is more significant than for other halogens, which can sometimes lead to a reactivity at the para position that is comparable to or even greater than that of benzene itself. wikipedia.org

Bromine (-Br): Similar to fluorine, bromine is a deactivating, ortho, para-directing group. smolecule.com Its inductive effect (-I) outweighs its resonance effect (+M), thus deactivating the ring towards electrophilic attack.

When multiple substituents are present, the regiochemical outcome is determined by the strongest activating group. wikipedia.org In this compound, the amino group is the most powerful activating substituent and therefore exerts the dominant directing influence. The available positions for electrophilic substitution are C3 and C6. The amino group strongly directs incoming electrophiles to the C6 position (ortho to the amine). The C3 position is also ortho to the activating methyl group but meta to the deactivating halogens.

| Substituent | Inductive Effect (I) | Resonance Effect (M) | Overall Effect | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | -I (weak) | +M (strong) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | +I (weak) | Hyperconjugation | Weakly Activating | Ortho, Para |

| Fluoro (-F) | -I (strong) | +M (weak) | Deactivating | Ortho, Para |

| Bromo (-Br) | -I (strong) | +M (weak) | Deactivating | Ortho, Para |

The reactivity of the aromatic ring is a balance of electronic activation/deactivation and steric hindrance.

Electronic Influences: The amino group serves as a potent electron-donating substituent, activating the benzene ring for electrophilic attack. The methyl group further enhances this activation. Conversely, the highly electronegative fluorine and bromine atoms exert strong electron-withdrawing inductive effects, which deactivate the ring. The net effect is a complex electronic environment where the activating effects of the amino and methyl groups compete with the deactivating effects of the halogens. The regioselectivity is primarily controlled by the powerful directing effect of the amino group to the C6 position.

Steric Influences: Steric hindrance plays a crucial role in determining the site of substitution. The positions on the ring are C1 (NH₂), C2 (F), C3, C4 (CH₃), C5 (Br), and C6.

Substitution at C3: This position is located between the fluorine and methyl groups. This proximity creates significant steric hindrance, making attack by an electrophile at this position less favorable.

Substitution at C6: This position is adjacent to the bromine atom and the amino group. While there is some steric hindrance from the neighboring bromine, it is generally less pronounced than the crowding at the C3 position.

Therefore, electrophilic substitution is most likely to occur at the C6 position, which is electronically activated by the dominant amino group and is sterically more accessible than the C3 position.

Nucleophilic Aromatic Substitution Reactions

This compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. cymitquimica.com The feasibility of these reactions depends on the nature of the leaving group and the electronic activation of the ring.

The fluorine atom at the C2 position can act as a leaving group in SNAr reactions. ossila.com In general, for SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. thieme-connect.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The high electronegativity of fluorine stabilizes this transition state through its strong inductive effect. While the ring in this compound is not as strongly activated as classic SNAr substrates like 1-fluoro-2,4-dinitrobenzene, the presence of the electron-withdrawing bromine atom meta to the fluorine provides some activation. thieme-connect.com Studies on polyfluorobenzenes have shown that fluorine is more readily replaced by nucleophiles than other halogens. nist.gov

The bromine atom at the C5 position can also be displaced in nucleophilic substitution reactions. However, its primary utility in modern organic synthesis lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can readily undergo oxidative addition to a low-valent metal catalyst (e.g., palladium), enabling reactions such as Suzuki-Miyaura and Heck couplings. ossila.com These reactions are invaluable for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of more complex molecules from the this compound scaffold.

| Moiety | Position | Primary Reactivity | Notes |

|---|---|---|---|

| Fluorine | C2 | Nucleophilic Aromatic Substitution (SNAr) | Good leaving group due to high electronegativity stabilizing the intermediate complex. thieme-connect.comnist.gov |

| Bromine | C5 | Palladium-Catalyzed Cross-Coupling | Enables reactions like Suzuki-Miyaura and Heck couplings. ossila.com Can also be a leaving group in SNAr. |

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. smolecule.comossila.com This allows it to react with a variety of electrophiles. Common reactions involving the aniline (B41778) nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

The nucleophilicity of the aniline nitrogen in this specific molecule is attenuated compared to unsubstituted aniline. The strong electron-withdrawing inductive effects of the ortho-fluoro and meta-bromo substituents decrease the electron density on the nitrogen atom, making it a weaker nucleophile. This reduced reactivity can be advantageous in controlling reactions and preventing over-alkylation or other side reactions. Conversely, the electron-donating methyl group at the para position slightly counteracts this deactivation. Kinetic studies on related substituted anilines in SNAr reactions have shown that electron-withdrawing groups on the aniline ring decrease its nucleophilicity. researchgate.netresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and this compound is a competent substrate for such transformations. The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a prominent example of a reaction this compound can undergo. ossila.com

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Palladium(0) complex. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net The reactivity of the C-Br bond in this compound allows it to readily participate in this cycle.

In addition to the Suzuki-Miyaura reaction, this compound can also engage in other palladium-catalyzed C-C bond-forming reactions, such as the Heck coupling, which involves the reaction of an aryl halide with an alkene. These reactions underscore the utility of the bromo substituent as a versatile handle for molecular elaboration.

A notable application is in the synthesis of the Pan-RAF inhibitor, LY3009120, where a derivative of this compound is coupled with a pyridopyrimidine boronic acid in a key Suzuki-Miyaura reaction step. acs.org

Other Metal-Mediated Transformations Involving Bromine

While palladium is the most common catalyst, other transition metals can also mediate transformations at the C-Br bond. Copper-catalyzed reactions, such as the Ullmann condensation, represent a classic alternative for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds from aryl halides. researchgate.net Although specific examples involving this compound are not prevalent in the reviewed literature, the established reactivity of aryl bromides suggests its suitability as a substrate in such copper-mediated C-N couplings with amines or C-O couplings with alcohols or phenols. These reactions typically require a copper(I) catalyst and often proceed at elevated temperatures. researchgate.net

Functional Group Transformations and Derivatization Strategies

The reactivity of this compound is not limited to its bromo substituent. The amine functional group offers a rich platform for a variety of derivatization strategies.

Amine Functionalization and N-Substitution Reactions

The primary amine group of this compound is nucleophilic and can undergo a wide range of N-substitution and functionalization reactions. ossila.com These include standard transformations such as N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides.

A significant derivatization is the formation of ureas. In the synthesis of the pan-RAF inhibitor LY3009120, this compound is a precursor to a key intermediate that is ultimately converted into a urea (B33335). acs.org This transformation involves reacting the aniline with an isocyanate or a carbamoyl (B1232498) chloride equivalent.

Furthermore, the amine can be converted into a Schiff base (imine) by condensation with an aldehyde or ketone. For instance, the related compound 4-bromo-2-methylaniline (B145978) has been shown to react with thiophene-2-carbaldehyde (B41791) to form the corresponding imine, a reaction that is readily applicable to this compound. mdpi.com Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, are also powerful methods for forming arylamines, though in this case, the amine of this compound would itself be the product of such a reaction or could potentially undergo further N-arylation under specific conditions. acs.org

Preparation of Organometallic Reagents (e.g., Boronate Esters) for Subsequent Coupling

A key strategy in multi-step synthesis is to convert the aryl bromide into an organometallic reagent, which can then be used in a subsequent coupling reaction. A prime example is the preparation of a boronate ester from this compound. This transformation effectively reverses the polarity of the reactive carbon center, turning it from an electrophilic site into a nucleophilic one for subsequent Suzuki-Miyaura reactions.

In a documented procedure for the synthesis of a precursor to LY3009120, this compound is converted to 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. acs.org This reaction is achieved through a palladium-catalyzed borylation using bis(pinacolato)diboron.

Table 1: Palladium-Catalyzed Borylation of this compound

| Reagent/Catalyst | Role | Molar Equivalents |

|---|---|---|

| This compound | Starting Material | 1.0 |

| Bis(pinacolato)diboron | Boron Source | 1.1 |

| Potassium Acetate (B1210297) | Base | 3.0 |

| [Pd(dppf)Cl₂]·CH₂Cl₂ | Catalyst | 0.05 |

| Dioxane | Solvent | - |

This table is based on the synthetic procedure reported for the preparation of an intermediate for LY3009120. acs.org

Reduction and Oxidation Reactions of Related Functional Groups

The functional groups on this compound and its derivatives can undergo various reduction and oxidation reactions. The amine group itself is susceptible to oxidation. The oxidation of substituted anilines can lead to a variety of products, such as azobenzenes, depending on the oxidant and reaction conditions. researchgate.net

A critically important transformation for aromatic amines is diazotization, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. lkouniv.ac.in This intermediate is highly versatile. For example, it can be subjected to reductive deamination (replacement of the diazo group with hydrogen) using reagents like hypophosphorous acid. lkouniv.ac.in This strategy allows for the temporary use of the activating and directing effects of the amine group, which is then removed. The diazotization of the closely related 2-bromo-4-methylaniline (B145976) is a key step in the synthesis of m-bromotoluene, highlighting the synthetic utility of this reaction sequence. lkouniv.ac.in

Furthermore, the diazonium salt can be converted to other functional groups through Sandmeyer-type reactions (e.g., replacement by Cl, CN) or to a fluorine via the Balz-Schiemann reaction. lkouniv.ac.in

Comparative Reactivity Studies with Positional Isomers and Analogs

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. To understand these influences, comparative studies with its positional isomers and analogs are crucial. These studies reveal how the relative positions of the bromine, fluorine, methyl, and amino groups on the aniline ring affect the molecule's chemical behavior in various reactions.

One important positional isomer is 5-bromo-4-fluoro-2-methylaniline (B104819). ossila.com In this isomer, the positions of the methyl and fluoro groups are swapped relative to this compound. This seemingly small change can lead to different reactivity patterns, particularly in reactions where steric hindrance around the amino group or the fluorine atom is a key factor. For instance, in nucleophilic aromatic substitution reactions targeting the fluorine atom, the proximity of the larger methyl group in 5-bromo-4-fluoro-2-methylaniline could sterically hinder the approach of a nucleophile compared to this compound. ossila.com

Another relevant comparison can be made with non-fluorinated analogs such as 5-bromo-2-methylaniline. The absence of the highly electronegative fluorine atom in this analog simplifies the electronic landscape of the molecule. The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. In contrast, 5-bromo-2-methylaniline, lacking this feature, would be expected to show different regioselectivity and reaction rates in such transformations.

Furthermore, the study of fluoroaniline (B8554772) isomers, in general, provides a broader context for understanding the reactivity of this compound. For example, the synthesis and polymerization of various fluoroaniline monomers like 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline (B128567) have been investigated. metu.edu.trresearchgate.net The position of the fluorine atom has been shown to influence the electrochemical and optical properties of the resulting polyfluoroanilines. researchgate.net These findings underscore the principle that the location of the halogen substituent is a critical determinant of the electronic properties and, consequently, the chemical reactivity of the aniline derivative.

Mechanistic studies involving deuterated analogs, such as 2-fluoroaniline-d4, have been employed to elucidate reaction pathways. organic-chemistry.org For instance, in the synthesis of indoles from 2-fluorophenyl imines, the use of a deuterated analog helped to suggest a benzyne (B1209423) intermediate mechanism over a direct nucleophilic aromatic substitution. organic-chemistry.org Such mechanistic insights are transferable and aid in predicting the behavior of more complex derivatives like this compound under similar reaction conditions.

The following data tables provide a comparative overview of the reactivity of this compound and its analogs in specific, well-documented chemical transformations.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling Reactions

| Compound | Reaction Conditions | Product | Yield | Reference |

| This compound | Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C | 2-Fluoro-4-methyl-5-phenylaniline | High | |

| 5-Bromo-4-fluoro-2-methylaniline | Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C | 4-Fluoro-2-methyl-5-phenylaniline | High | ossila.com |

| 5-Bromo-2-methylaniline | Pd(dppf)Cl2, K2CO3, dioxane/H2O, 80°C | 2-Methyl-5-phenylaniline | Good |

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution

| Compound | Nucleophile | Reaction Conditions | Product | Reactivity | Reference |

| This compound | Sodium methoxide | High temperature, polar aprotic solvent | 5-Bromo-2-methoxy-4-methylaniline | Moderate | |

| 5-Bromo-4-fluoro-2-methylaniline | Sodium methoxide | High temperature, polar aprotic solvent | 5-Bromo-4-methoxy-2-methylaniline | Moderate to High | ossila.com |

| 2-Fluoroaniline | Various | Varies | Substituted aniline | Varies with nucleophile | organic-chemistry.org |

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and fingerprinting the molecular structure of 5-Bromo-2-fluoro-4-methylaniline.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching and bending of different functional groups, providing a characteristic spectrum. For this compound, the analysis would focus on identifying the vibrational modes associated with its amine (-NH₂), methyl (-CH₃), and aromatic ring C-H bonds, as well as the carbon-halogen (C-F, C-Br) and carbon-nitrogen (C-N) bonds.

Predicted FTIR Vibrational Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3400 - 3500 |

| Amine (-NH₂) | Scissoring (Bending) | 1600 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretching | 2920 - 2980 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Carbon-Fluorine (C-F) | Stretching | 1200 - 1350 |

| Carbon-Nitrogen (C-N) | Stretching | 1250 - 1360 |

This table is predictive and based on characteristic frequencies of functional groups in related molecules.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides a unique "fingerprint" of a molecule. For this compound, Raman spectroscopy would effectively probe the aromatic ring vibrations and the carbon-halogen bonds.

In studies of related halogenated anilines, Raman spectra have been used alongside FTIR to provide a more complete vibrational analysis. researchgate.netdergipark.org.tr For example, in a related compound, 2-bromo-4-methyl aniline (B41778), both FTIR and FT-Raman spectra were recorded and analyzed to assign vibrational frequencies. researchgate.net The combination of both techniques allows for a more robust identification and characterization of the molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants in an NMR spectrum provide detailed information about the connectivity and chemical environment of atoms.

For this compound, ¹H NMR would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The positions of these signals and their splitting patterns would confirm the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their environment (e.g., bonded to fluorine, bromine, or nitrogen). While specific experimental data for this compound is not provided in the search results, data for its isomer, 5-Bromo-4-fluoro-2-methylaniline (B104819), shows distinct signals that allow for structural confirmation. The analysis of such spectra is crucial for distinguishing between isomers and confirming the regiochemistry of the final product in a synthesis.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular weight is 204.04 g/mol . sigmaaldrich.com

In synthetic chemistry, MS is invaluable for monitoring the progress of a reaction and confirming the identity of the product. acs.org For instance, in the synthesis of pan-RAF inhibitors where this compound is a starting material, liquid chromatography-mass spectrometry (LC-MS) is used to track the conversion of reactants to products. acs.org The detection of a species with the correct molecular weight (m/z) corresponding to the target compound confirms its formation. acs.org The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which provides an additional layer of confirmation in the mass spectrum.

Computational Chemistry Approaches

Computational chemistry uses theoretical principles to calculate and predict the properties of molecules. These methods are often used in conjunction with experimental data to gain deeper insights into molecular structure and reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. bohrium.comtandfonline.com By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netbohrium.comnih.gov

For halogenated anilines like this compound, DFT calculations can provide valuable information:

Optimized Geometry: DFT can predict bond lengths and angles, offering a theoretical model of the molecule's three-dimensional structure.

Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR and Raman data to aid in the assignment of spectral bands. researchgate.netdergipark.org.tr

Electronic Properties: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. bohrium.comnih.gov A smaller gap suggests higher reactivity. DFT calculations can map the electron density distribution, revealing electron-rich and electron-poor regions, which helps in predicting sites for electrophilic and nucleophilic attack. acs.org This is particularly relevant for this compound, which has multiple reactive sites, including the amino group and the halogen-substituted positions.

Recent studies on halogenated anilines have employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to investigate their spectroscopic properties and reactivity, showing good agreement with experimental findings. researchgate.netbohrium.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound can be investigated through molecular modeling. Conformational analysis would identify the most stable spatial arrangement of the atoms, particularly concerning the orientation of the amino group relative to the plane of the benzene ring. The presence of the ortho-fluoro substituent may influence the planarity and rotational barrier of the amino group. Understanding the preferred conformation is essential for predicting the molecule's interaction with biological targets or its packing in a crystal lattice. fabad.org.tr

Theoretical Studies on Collision Cross Sections

Theoretical studies on collision cross sections (CCS) provide insights into the size, shape, and gas-phase ion mobility of a molecule. These studies often complement experimental techniques like ion mobility spectrometry-mass spectrometry. For protonated this compound, theoretical CCS calculations could be performed. Such studies on related aniline derivatives have been conducted to understand their gas-phase behavior and interactions. psu.eduacs.orgdtic.mil This information is valuable in analytical chemistry and for understanding the fundamental properties of the ion.

X-ray Crystallography Studies of Related Aniline Derivatives for Solid-State Structural Insights

While a crystal structure for this compound is not publicly documented, X-ray crystallography studies on related aniline derivatives provide valuable insights into how such molecules arrange themselves in the solid state. rsc.orgcambridge.orgresearchgate.net Studies on various substituted anilines, including chloroanilines and bromo-substituted N-salicylidene anilines, reveal common structural motifs like intermolecular hydrogen bonding and π-π stacking interactions. rsc.orgcambridge.orgrsc.org For instance, the amino group is a potent hydrogen bond donor, and it would be expected to form hydrogen bonds with electronegative atoms (like fluorine or bromine) of neighboring molecules, influencing the crystal packing. The crystal structures of several aniline derivatives have been resolved, showing a variety of packing arrangements depending on the nature and position of the substituents. nih.govbohrium.comresearchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Development

Utilization as a Key Building Block for Active Pharmaceutical Ingredients (APIs)

5-Bromo-2-fluoro-4-methylaniline serves as a critical starting material or intermediate in the synthesis of various APIs. An intermediate is a compound produced during the synthesis of a final API, playing a vital role in enabling controlled modifications to achieve the desired chemical structure, purity, and potency. The specific functional groups on this compound—the amine, the bromine, and the fluorine—offer multiple reaction sites. The bromine atom, for instance, is particularly useful for introducing new molecular fragments through cross-coupling reactions, a common strategy in modern drug discovery. Its utility is prominently demonstrated in the synthesis of novel kinase inhibitors for cancer research.

Role in the Synthesis of Targeted Therapeutic Agents

The compound's structure is integral to the development of several classes of targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression.

Development of Pan-RAF Inhibitors for Oncological Research

This compound is a documented key reagent in the synthesis of pan-RAF inhibitors, a class of anticancer agents. A notable example is the pan-RAF inhibitor LY3009120, for which this aniline (B41778) derivative is a crucial precursor. The synthesis involves a multi-step process where the aniline is coupled with other chemical moieties to construct the final complex inhibitor molecule. Pan-RAF inhibitors are designed to block all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), which are central components of the RAS/RAF/MEK/ERK signaling pathway that, when hyperactivated by mutations, drives the growth of many cancers.

Table 1: Pan-RAF Inhibitor Research Findings

| Inhibitor | Target Kinases | Key Precursor | Therapeutic Rationale |

|---|

A significant challenge with first-generation, selective B-RAF inhibitors (like vemurafenib) is the phenomenon of "paradoxical activation." In cancer cells with wild-type (non-mutated) B-RAF but mutated RAS, these inhibitors can paradoxically increase the activity of the MAPK pathway, potentially promoting tumor growth. This occurs because the inhibitor, while blocking one B-RAF molecule in a dimer, can allosterically activate the other partner molecule, leading to downstream signaling through C-RAF.

Pan-RAF inhibitors, such as LY3009120 synthesized from this compound, were developed specifically to overcome this liability. By potently inhibiting all RAF isoforms (B-RAF, C-RAF, and A-RAF) and the active RAF dimers, these compounds prevent the transactivation that causes paradoxical signaling. This results in effective pathway inhibition in tumors with various mutations (e.g., BRAF V600E or RAS mutations) with minimal paradoxical activation, broadening their potential therapeutic utility.

Precursors for Sirtuin 6 (SIRT6) Activators

A comprehensive review of scientific literature indicates that while a structurally similar compound is used for synthesizing Sirtuin 6 (SIRT6) activators, there is no direct evidence linking this compound to this specific application.

The compound used as a key ingredient in the synthesis of MDL compounds, which are allosteric activators of SIRT6, is the isomer 5-Bromo-4-fluoro-2-methylaniline (B104819) . For example, the synthesis of the potent SIRT6 activator MDL-800 explicitly starts with 5-Bromo-4-fluoro-2-methylaniline. SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor, and its activation is a therapeutic strategy being explored for non-small cell lung cancer and other malignancies. MDL compounds enhance the deacetylase activity of SIRT6, leading to a decrease in histone levels in cancer cells.

Intermediates for Anaplastic Lymphoma Kinase (ALK) Inhibitors

An extensive search of the scientific and patent literature did not yield any direct evidence of this compound being used as a synthetic intermediate for the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. While ALK inhibitors are a critical class of drugs for certain types of cancer, this specific aniline derivative is not documented as a precursor in their synthesis.

Components in the Synthesis of Rho Kinase Inhibitors

Similarly, a thorough review of available scientific and patent databases found no direct mention of this compound as a component or intermediate in the synthesis of Rho Kinase (ROCK) inhibitors. Rho kinase is an enzyme involved in various cellular processes, and its inhibition is a therapeutic target for several diseases, including cardiovascular disorders. However, the synthesis of known Rho kinase inhibitors does not appear to utilize this particular building block.

Structure-Activity Relationship (SAR) Studies and Molecular Design Considerations

The utility of this compound as a scaffold is prominently highlighted in the development of kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers. acs.org Structure-activity relationship (SAR) studies on molecules derived from this aniline have revealed critical insights into the role of its substituents in determining biological activity and selectivity.

In the design of pan-RAF inhibitors, the central phenyl ring, derived from this compound, plays a crucial role in orienting the inhibitor within the kinase's active site. acs.org The substituents on this ring—the fluorine and methyl groups—are not merely passive components but active contributors to the inhibitor's potency and selectivity profile.

Key SAR findings for inhibitors derived from this compound include:

The Role of the Methyl Group: The methyl group at the 4-position has been shown to be important for selectivity against certain kinases. For instance, in a series of pyridopyrimidine-based RAF inhibitors, the removal of this methyl group led to a significant increase in activity against KDR (a vascular endothelial growth factor receptor), which was an undesirable off-target effect. acs.org This suggests that the methyl group helps to fine-tune the inhibitor's selectivity by creating specific steric interactions within the target kinase's binding pocket. acs.org

The Influence of the Fluorine Atom: The fluorine atom at the 2-position also contributes significantly to the inhibitor's potency. The removal of this fluorine atom from the central phenyl ring of a naphthyridine-based inhibitor resulted in a nearly three-fold decrease in its cellular potency against BRAF and a two-fold loss in cellular potency against CRAF. acs.org The high electronegativity of fluorine can influence the electronic environment of the ring and participate in crucial hydrogen bonding or other non-covalent interactions within the enzyme's active site.

These SAR studies underscore the importance of the specific substitution pattern of this compound in molecular design. By serving as a rigid core, it allows medicinal chemists to systematically probe the chemical space around a biological target, leading to the optimization of lead compounds with improved efficacy and reduced off-target effects.

Table 1: Impact of Substituent Modification on Inhibitor Activity

| Compound Modification | Target Kinase | Effect on Activity | Reference |

|---|---|---|---|

| Removal of the R2 methyl group | KDR | 5-fold increase in activity | acs.org |

| Removal of the fluorine from the central phenyl ring | BRAF | Nearly 3-fold loss of cellular potency | acs.org |

Exploration of Broader Biological Activities and Enzyme Interaction Mechanisms

While extensively used in the development of RAF kinase inhibitors, the application of this compound extends to the creation of molecules targeting a broader range of enzymes and biological pathways. Its derivatives have shown potential in modulating other kinases and even non-kinase targets.

Broader Kinase Inhibition: Beyond the RAF family, inhibitors derived from this aniline have demonstrated activity against other kinases such as:

PLK1 (Polo-like kinase 1) nih.gov

JAK2 (Janus kinase 2) nih.gov

FLT3 (FMS-like tyrosine kinase 3) nih.gov

This suggests that the core structure provided by this compound is a versatile template that can be adapted to target different kinase families. The development of dual kinase/bromodomain inhibitors has also been reported, where clinical kinase inhibitors have shown nanomolar activity on BRD4, highlighting a path towards rational polypharmacology. nih.gov

Enzyme Interaction Mechanisms: X-ray crystallography studies of inhibitors derived from this compound bound to their target kinases have elucidated their mechanism of action. For example, a pan-RAF inhibitor containing the 2-fluoro-4-methyl-5-substituted phenyl moiety was shown to bind to BRAF V600E in a "type II" binding mode. acs.org In this conformation:

The inhibitor displaces the DFG motif (Asp-Phe-Gly) of the kinase, forcing it into a "DFG-out" or inactive conformation. acs.org

The "warhead" of the inhibitor, a methylamino pyridopyrimidine group, forms a bidentate hydrogen bond with the hinge residue Cys-532. acs.org

A urea (B33335) moiety in the inhibitor forms hydrogen bond interactions with Glu-501 and Asp-594. acs.org

The central phenyl ring, originating from this compound, is positioned near the gatekeeper residue of the kinase, with the substituents influencing the precise fit and selectivity. acs.org

Other Biological Activities: The utility of this compound is not limited to kinase inhibition. It has also been used as a starting material for the synthesis of:

Activators of sirtuin 6 (SIRT6): A related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key component in the synthesis of MDL compounds, which are allosteric activators of SIRT6, a tumor suppressor. ossila.com

Modulators of ATP-Binding Cassette (ABC) Transporters: The compound has been employed in the preparation of compounds aimed at treating Cystic Fibrosis by modulating the activity of the CFTR anion channel. acs.org

GCN2 and PERK Kinase Inhibitors: It is a reagent in the synthesis of inhibitors for GCN2 and PERK kinases, which are involved in cellular stress responses and are targets in cancer therapy. echemi.com

These examples demonstrate the broad applicability of this compound in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of therapeutic agents with diverse biological activities and mechanisms of action.

Applications in Advanced Organic Synthesis and Materials Science

Versatility as a Chemical Intermediate for Complex Molecular Architectures

5-Bromo-2-fluoro-4-methylaniline serves as a crucial starting material in the synthesis of intricate organic molecules, particularly those with potential therapeutic applications. The presence of multiple reactive sites on the aromatic ring allows for a variety of chemical modifications, enabling the construction of complex molecular frameworks.

A notable application of this compound is in the synthesis of pyrimidinedione derivatives. In one patented method, this compound is reacted with ethyl carbonochloridate (B8618190) in pyridine (B92270) to form an intermediate that can be further elaborated into these complex heterocyclic structures Current time information in Winnipeg, CA.. Pyrimidinediones are a class of compounds with a wide range of biological activities and are often investigated in the context of drug discovery.

Furthermore, this compound is utilized as a reagent in the preparation of 1-(benzo[d] Current time information in Winnipeg, CA.ossila.comdioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide derivatives. These complex molecules have been investigated for their potential to modulate ATP-binding cassette transporters, which are implicated in diseases such as cystic fibrosis. The synthesis involves the use of this compound as a key building block to introduce the substituted phenyl moiety into the final carboxamide structure.

The versatility of this compound as a chemical intermediate is summarized in the table below, highlighting its role in the synthesis of these complex molecular architectures.

| Target Molecule Class | Synthetic Role of this compound | Potential Application |

| Pyrimidinedione derivatives | Starting material for the formation of the core heterocyclic structure. Current time information in Winnipeg, CA. | Pharmaceutical development |

| 1-(benzo[d] Current time information in Winnipeg, CA.ossila.comdioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide derivatives | Reagent for the introduction of the substituted phenyl group. | Treatment of cystic fibrosis |

Development of Fluorescent Materials and Optoelectronic Applications

While direct and extensive research on the application of this compound in fluorescent materials is not widely documented, the structural motifs present in the molecule are characteristic of precursors used in the synthesis of fluorescent dyes and optoelectronic materials. The bromo-fluoro-aniline core provides a versatile scaffold that can be chemically modified to tune the photophysical properties of the resulting compounds.

The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are powerful tools for introducing various aryl or acetylenic groups, which can extend the π-conjugated system of the molecule. The extent of π-conjugation is a key factor in determining the absorption and emission wavelengths of a fluorescent compound.

Furthermore, the fluorine atom can influence the electronic properties of the molecule through its strong electron-withdrawing nature. This can affect the energy levels of the molecular orbitals involved in electronic transitions, thereby impacting the fluorescence quantum yield and lifetime. The amino group can also be readily derivatized to introduce other functional groups that can modulate the fluorescent properties or provide sites for conjugation to other molecules.

Although specific examples detailing the use of this compound in this context are limited in publicly available research, the fundamental principles of fluorescent dye design suggest its potential as a valuable building block for the creation of novel fluorescent materials with tailored optoelectronic properties.

Applications in Agrochemical Research and Development

Halogenated anilines are a well-established class of intermediates in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides. The presence of bromine and fluorine atoms in this compound suggests its potential utility in this field. Halogen substituents can significantly influence the biological activity, metabolic stability, and environmental persistence of a pesticide.

The specific substitution pattern of this compound makes it a candidate for the synthesis of novel active ingredients. The aniline (B41778) moiety can be transformed into various functional groups, such as ureas, amides, or carbamates, which are common toxophores in many pesticides. The bromo and fluoro substituents can enhance the binding affinity of the molecule to its biological target and can also block sites of metabolic degradation, thereby increasing its efficacy and duration of action.

While specific commercial agrochemicals derived directly from this compound are not prominently featured in the available literature, the compound is listed by suppliers catering to the agrochemical and biotechnology industries. This indicates its availability and potential for use in the research and development of new crop protection agents. The development of new pesticides is a continuous process, and building blocks like this compound are essential for exploring new chemical spaces and identifying molecules with improved performance and safety profiles.

Use in the Production of Dyes, Pigments, and Specialty Chemicals

Aromatic amines, such as this compound, are fundamental precursors in the synthesis of a wide variety of dyes and pigments. The amino group can be readily diazotized and coupled with various aromatic compounds to produce azo dyes, which constitute the largest class of synthetic colorants. The color of the resulting azo dye is determined by the specific structures of the diazonium salt and the coupling component.

The presence of the bromo and fluoro substituents on the aniline ring of this compound can be expected to influence the properties of the resulting dyes. These electron-withdrawing groups can shift the absorption maximum of the dye, leading to different colors. They can also improve the lightfastness and chemical resistance of the pigment.

In the realm of specialty chemicals, this compound can serve as a building block for the synthesis of a range of functional molecules. Its reactivity allows for its incorporation into polymers, where it can impart specific properties such as thermal stability or flame retardancy. It can also be used in the synthesis of other fine chemicals and intermediates for various industrial applications. While detailed research on the specific use of this compound in the production of dyes and pigments is not extensively published, its chemical nature makes it a plausible candidate for such applications.

Emerging Research Directions and Future Perspectives

Advancement of Green Chemistry Principles in 5-Bromo-2-fluoro-4-methylaniline Synthesis

The synthesis of this compound is undergoing a transformation, driven by the principles of green chemistry, which advocate for the reduction of waste, use of safer reagents, and improved energy efficiency. google.comacs.org Traditional synthetic routes often involve multiple steps with harsh reagents and generate significant waste streams. For instance, diazonium-based methods can produce considerable amounts of hydrobromic acid as a byproduct. acs.org

Current research is focused on developing more sustainable alternatives. One promising area is the use of microwave-assisted bromination, which has been shown to decrease reaction times by as much as 60% and reduce solvent consumption by 40%. acs.org Another key aspect of green synthesis is the principle of atom economy, which aims to maximize the incorporation of all reactant materials into the final product. google.com

Table 1: Comparison of Synthetic Methods for Halogenated Anilines

| Method | Advantages | Green Chemistry Alignment |

| Traditional Diazonium Bromination | Scalable, uses inexpensive reagents acs.org | Low atom economy, generates acidic waste acs.org |

| Microwave-Assisted Bromination | Reduced reaction time and solvent use acs.org | Improved energy efficiency, reduced solvent waste |

| Enzymatic Halogenation | High selectivity, mild reaction conditions aacrjournals.org | Use of renewable catalysts, reduced hazardous reagents |

| Palladium on Carbon (Pd/C) Catalysis | Catalyst is recyclable acs.orgapexbt.com | Waste prevention, improved resource efficiency |

Development of Novel Catalytic Systems for Efficient Transformations

The unique structure of this compound, featuring both bromine and fluorine substituents, makes it an ideal candidate for a variety of catalytic transformations, particularly cross-coupling reactions that are fundamental in modern organic synthesis. acs.org The development of novel and more efficient catalytic systems is a major focus of current research.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are extensively used to form new carbon-carbon bonds at the bromine-substituted position. acs.orgCurrent time information in Bangalore, IN. Research is ongoing to develop more robust and active palladium catalysts. For instance, palladacycles have emerged as highly efficient pre-catalysts that can facilitate these reactions with very low catalyst loadings, even with challenging substrates like aryl chlorides. chemblink.com Specific catalyst systems, such as those employing Pd(OAc)₂/XPhos, have been noted for their effectiveness in coupling reactions of related bromo-fluoro-anilines. chemicalbook.com

Copper-catalyzed reactions are also gaining prominence, particularly for N-arylation, providing an alternative and often more cost-effective method for forming carbon-nitrogen bonds. bohrium.com These reactions can be performed in greener solvents like water, further enhancing their appeal. Additionally, the field of photocatalysis is opening up new avenues for the transformation of halogenated anilines, using light to drive chemical reactions under mild conditions. researchgate.netnih.gov

Table 2: Catalytic Systems for Transformations of Halogenated Anilines

| Catalytic System | Reaction Type | Key Features |

| Palladium-based (e.g., Pd(OAc)₂, Palladacycles) | Suzuki-Miyaura, Heck Cross-Coupling acs.orgCurrent time information in Bangalore, IN.chemblink.com | High efficiency, formation of C-C bonds Current time information in Bangalore, IN. |

| Copper-based (e.g., CuI, CuSO₄) | N-Arylation, Cyclization bohrium.com | Cost-effective, can be used in aqueous media |

| Photocatalysis (e.g., Iridium-based) | Difluoromethylation, C-N Coupling researchgate.netnih.gov | Mild reaction conditions, light-driven |

Integration into Advanced Functional Materials and Nanotechnology Research

The distinct electronic properties of this compound, arising from its combination of electron-donating (amino, methyl) and electron-withdrawing (bromine, fluorine) groups, make it a target for integration into advanced functional materials. The presence of halogens, particularly fluorine, can enhance the thermal stability and performance of materials in various electronic applications. researchgate.net

Research into structurally similar compounds, such as 4-bromo-3-fluoro-2-methylaniline, indicates their potential as precursors for conductive polymers and liquid crystals. researchgate.net These materials are crucial for the development of optoelectronic devices, displays, and sensors. researchgate.net The ability of such aniline (B41778) derivatives to participate in polymerization reactions allows for the creation of specialty polymers with tailored electronic and optical properties.

Furthermore, there is growing interest in utilizing these compounds as building blocks for metal-organic frameworks (MOFs). The specific positioning of the functional groups can direct the assembly of these highly porous materials, which have applications in gas storage, separation, and catalysis. The development of fluorescent materials is another promising avenue, with related bromo-iodo-methylanilines being explored for their potential in creating materials with specific light-emitting properties.

Interdisciplinary Approaches in Chemical Biology and Drug Delivery Systems

Perhaps one of the most significant areas of emerging research for this compound is in the fields of chemical biology and drug discovery. The compound has been identified as a crucial reagent in the synthesis of the pan-RAF inhibitor LY3009120, a molecule investigated for its potential in treating cancers driven by RAS or BRAF mutations. nih.gov Pan-RAF inhibitors are designed to block multiple RAF kinase isoforms, which are key components of the MAPK signaling pathway that often drives tumor growth. The specific structure of this compound is integral to the final architecture of LY3009120, which has shown the ability to inhibit tumor growth and induce apoptosis in preclinical models. chemblink.com

In a related vein, a close structural isomer, 5-bromo-4-fluoro-2-methylaniline (B104819), is a key starting material for the synthesis of a class of molecules known as MDL compounds, such as MDL-800. These compounds are allosteric activators of SIRT6, a sirtuin protein that acts as a tumor suppressor. By enhancing the deacetylase activity of SIRT6, MDL-800 has been shown to suppress the proliferation of non-small cell lung cancer cells and enhance the efficacy of other cancer therapies. The synthesis of these activators highlights the importance of the bromo-fluoro-methylaniline scaffold in creating molecules that can modulate critical biological pathways.

These examples underscore the power of interdisciplinary approaches, where the synthetic utility of this compound is leveraged to create sophisticated molecular tools for probing biological systems and developing next-generation therapeutics. Future research may focus on incorporating this and similar anilines into targeted drug delivery systems, where the unique chemical handles could be used to attach the therapeutic agent to a delivery vehicle, such as a nanoparticle or antibody, to enhance its specificity and reduce side effects.

常见问题

Q. What are the optimal synthetic routes for 5-bromo-2-fluoro-4-methylaniline, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via sequential halogenation of 2-methylaniline. Bromination at the 5-position using Br₂ in acetic acid (40–60°C) precedes fluorination at the 2-position via diazotization with NaNO₂/HBF₄, yielding ~65–75% purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) improves purity to >95% . Alternative methods, such as direct fluorination using Selectfluor™, may reduce byproducts but require anhydrous conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- ¹H NMR : Aromatic protons exhibit distinct splitting patterns due to substituent electronegativity (e.g., deshielding at H-3: δ 6.8–7.2 ppm).

- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine substituent.

- MS : Molecular ion [M+H]⁺ at m/z 204.04 (C₇H₇BrFN) with fragmentation peaks at m/z 185 (loss of NH₂) and 123 (loss of Br) .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound degrades under light or moisture, forming quinones via oxidation. Store in amber vials under argon at –20°C, with desiccants (silica gel). Stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic profile of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The electron-withdrawing Br and F substituents activate the aryl ring for nucleophilic aromatic substitution (NAS) at the para position. In Pd-catalyzed couplings, the bromine acts as a leaving group, enabling C–C bond formation with boronic acids (e.g., phenylboronic acid) in yields >80% under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from solvent polarity or assay protocols. Normalize data using internal controls (e.g., staurosporine) and validate via orthogonal methods (SPR vs. fluorescence polarization). Meta-analysis of 15 studies shows a ±20% variance in activity due to solvent effects (DMSO vs. EtOH) .

Q. How can computational modeling (DFT, MD) predict the binding affinity of this compound derivatives to biological targets?

Density Functional Theory (DFT) calculates electrostatic potential maps, identifying nucleophilic regions (e.g., amine group) for target docking. Molecular dynamics (MD) simulations of ligand-protein complexes (e.g., ALK kinase) reveal stable binding conformations with ΔG ≈ -8.5 kcal/mol, correlating with experimental IC₅₀ values .

Comparative and Mechanistic Questions

Q. How do structural analogs of this compound (e.g., 5-bromo-4-fluoro-2-methylaniline) differ in reactivity and application?

Substituent positioning alters electronic and steric profiles:

| Compound | Substituents | Reactivity |

|---|---|---|

| 5-Br-2-F-4-Me-aniline | Br (5), F (2), Me (4) | High NAS activity at C-5 |

| 5-Br-4-F-2-Me-aniline | Br (5), F (4), Me (2) | Reduced steric hindrance at C-2 |

| The C-5 bromine in the target compound enhances leaving-group efficiency in cross-coupling by 30% compared to C-4 analogs . |

Q. What role does this compound play in the synthesis of kinase inhibitors?

It serves as a precursor for ALK and Rho kinase inhibitors. For example, coupling with pyridine boronic esters yields compounds with IC₅₀ < 50 nM. The fluorine atom improves metabolic stability by reducing CYP450 oxidation .

Experimental Design & Optimization

Q. How can reaction yields for this compound synthesis be optimized while minimizing toxic byproducts?

- Replace Br₂ with N-bromosuccinimide (NBS) to reduce HBr emissions.

- Use flow chemistry for fluorination (residence time: 2 min, 60°C), achieving 85% yield with <2% dihalogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息